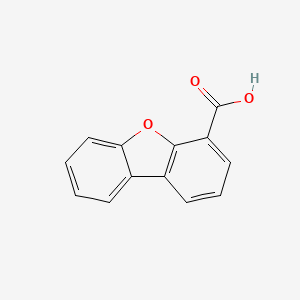

Dibenzofuran-4-carboxylic acid

Übersicht

Beschreibung

Dibenzofuran-4-carbonsäure ist eine chemische Verbindung, die durch ein Dibenzofuran-Skelett gekennzeichnet ist, das an der vierten Position an eine Carbonsäuregruppe gebunden ist. Diese Struktur macht sie in der organischen Synthese und der Materialwissenschaft wertvoll . Die Summenformel der Dibenzofuran-4-carbonsäure lautet C13H8O3, und sie hat ein Molekulargewicht von 212,2 g/mol .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Dibenzofuran-4-carbonsäure kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Ansatz beinhaltet die Cyclisierung von ortho-Hydroxystilbenen, die durch hypervalente Iodreagenzien vermittelt wird . Eine weitere Methode umfasst die oxidative Cyclisierung von 2-Hydroxystilbenen unter Verwendung von (Diacetoxyiodo)benzol als Katalysator in Gegenwart von m-Chlorperbenzoesäure . Zusätzlich können substituierte Benzofurane aus ihren entsprechenden substituierten 1-Allyl-2-Allyloxybenzolen unter Verwendung von rutheniumkatalysierter C- und O-Allyl-Isomerisierung gefolgt von Ringschlussmetathese synthetisiert werden .

Industrielle Produktionsmethoden: Die industrielle Produktion von Dibenzofuran-4-carbonsäure beinhaltet typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die spezifischen Methoden können je nach gewünschter Anwendung und Verfügbarkeit der Ausgangsmaterialien variieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dibenzofuran-4-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents . Another method includes the oxidative cyclization of 2-hydroxystilbenes using (diacetoxyiodo)benzene as a catalyst in the presence of m-chloroperbenzoic acid . Additionally, substituted benzofurans can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Analyse Chemischer Reaktionen

Reaktionstypen: Dibenzofuran-4-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:

Elektrophile Reaktionen: Wie Halogenierung und Friedel-Crafts-Reaktionen.

Veresterung und Amidierung: Die Carbonsäuregruppe dient als wichtiger funktioneller Handgriff und ermöglicht weitere chemische Modifikationen.

Häufige Reagenzien und Bedingungen:

Halogenierung: Umfasst typischerweise die Verwendung von Halogenierungsmitteln wie Chlor oder Brom.

Friedel-Crafts-Reaktionen: Werden oft in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid durchgeführt.

Veresterung: Beinhaltet die Reaktion mit Alkoholen in Gegenwart eines Säurekatalysators.

Amidierung: Beinhaltet die Reaktion mit Aminen unter geeigneten Bedingungen.

Hauptprodukte:

Halogenierte Dibenzofuran-4-carbonsäure: Bildet sich durch Halogenierung.

Ester- und Amidderivate: Bildet sich durch Veresterungs- und Amidierungsreaktionen.

Wissenschaftliche Forschungsanwendungen

Dibenzofuran-4-carboxylic acid is a chemical compound with a variety of applications in scientific research, including chemistry, biology, medicine, and industry. The carboxylic acid group present in the compound allows chemical modifications such as esterification, amidation, and coupling reactions, which are essential in building molecular complexity.

Scientific Research Applications

- Chemistry this compound can be used as a starting material in the synthesis of π-extended polycyclic aromatic hydrocarbons (PAHs) suitable for organic light-emitting diode (OLED) applications. It can react with internal alkynes through a rhodium-catalyzed annulation reaction. The choice of catalyst, whether a cyclopentadienyl (Cp) or pentamethylcyclopentadienyl (Cp ) ligand is used, determines the reaction outcome. While [CpRhCl2]2 primarily yields isocoumarins, the non-methylated [CpRhI2]n catalyst facilitates the formation of naphthalene derivatives, ultimately leading to PAHs.

- Biology It is utilized in the synthesis of inhibitors for histone deacetylase 8 (HDAC8), which are studied for potential therapeutic applications.

- Medicine It is investigated for potential use in treating parasitic diseases such as schistosomiasis. Additionally, derivatives of dibenzofuran have been studied for their potential as kinase inhibitors and anticancer agents .

- Industry It is used in developing organic light-emitting devices and other advanced materials. It is also utilized in the production of specialty polymers, offering improved thermal stability and chemical resistance, which are crucial for high-performance materials .

Use as a Precursor

This compound is a synthetic precursor. As such, it serves as a starting material for creating more complex molecules with desired properties. For instance, it can be used to synthesize light-emitting polycyclic aromatic hydrocarbons (PAHs) for OLEDs.

Role in Pharmaceuticals

This compound is a key intermediate in synthesizing pharmaceutical agents, enhancing the efficiency of drug development processes . Benzofuran derivatives, which are related to this compound, have demonstrated antitumor, antibacterial, anti-oxidative, and anti-viral activities. Studies have also explored dibenzofuran derivatives as potential Pim-1/2 kinases inhibitors with anticancer potency .

Applications in Organic Electronics

This compound is explored in the fabrication of organic electronic devices, such as OLEDs, because of its favorable electronic properties . It can be used as a starting material for synthesizing π-extended PAHs suitable for OLED applications.

Environmental Applications

Wirkmechanismus

The mechanism of action of dibenzofuran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of histone deacetylase 8, it affects the acetylation status of histones, leading to changes in gene expression and cellular function . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Dibenzofuran: A parent compound with a similar structure but lacking the carboxylic acid group.

Dibenzothiophene: Contains a sulfur atom in place of the oxygen atom in dibenzofuran.

Benzofuran-2-carboxylic Acid: A related compound with the carboxylic acid group at the second position.

Uniqueness: Dibenzofuran-4-carboxylic acid is unique due to the presence of the carboxylic acid group at the fourth position, which provides a functional handle for further chemical modifications. This makes it particularly valuable in synthetic chemistry and material science research .

Biologische Aktivität

Dibenzofuran-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

This compound is a derivative of dibenzofuran, characterized by the presence of a carboxylic acid group at the 4-position. The synthesis of dibenzofuran derivatives often involves complex organic reactions, including cyclization and functional group modifications. Recent advancements have highlighted various synthetic routes that enhance yield and purity, which are crucial for subsequent biological evaluations .

1. Anticancer Activity

This compound and its derivatives have shown promising anticancer properties. Notably, certain derivatives act as potent inhibitors of Pim kinases (Pim-1 and Pim-2), which are implicated in the progression of various cancers, including acute myeloid leukemia (AML). In vitro studies have demonstrated low micromolar IC50 values against cancer cell lines such as MV4-11, indicating significant antiproliferative effects .

Table 1: Anticancer Activity of Dibenzofuran Derivatives

| Compound | Target Kinase | IC50 (µM) | Cell Line Tested |

|---|---|---|---|

| 44 | Pim-1 | 0.82 | MV4-11 |

| 46 | CLK1 | 1.22 | MV4-11 |

| 41 | Haspin | 0.93 | MV4-11 |

The mechanism involves the binding of these compounds to the ATP-binding site of the kinases, disrupting their activity and leading to reduced cell viability .

2. Antimicrobial Activity

Dibenzofuran derivatives have also been evaluated for their antimicrobial properties. Studies indicate that they exhibit activity against various bacterial and fungal strains. The minimum inhibitory concentrations (MICs) for these compounds vary widely depending on the specific strain tested.

Table 2: Antimicrobial Activity of Dibenzofuran Derivatives

| Compound | Microbial Strain | MIC (µg/mL) |

|---|---|---|

| Compound 14 | Staphylococcus aureus | 2 |

| Phomodione | Candida albicans | 3 |

| Compound X | Mycobacterium tuberculosis | 64 |

These compounds often utilize mechanisms such as disrupting cell wall synthesis or inhibiting nucleic acid synthesis to exert their antimicrobial effects .

3. Anti-inflammatory Properties

Emerging evidence suggests that dibenzofuran derivatives may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or pathways involved in inflammation. This aspect is particularly relevant in chronic inflammatory diseases where modulation of immune responses is beneficial .

Case Studies

Several case studies have highlighted the therapeutic potential of dibenzofuran derivatives:

- Study on Anticancer Efficacy : A recent investigation into a series of dibenzofuran derivatives demonstrated that modifications at specific positions significantly enhanced their inhibitory effects on cancer cell proliferation. Compounds with hydroxyl substitutions showed improved potency compared to their methoxy counterparts .

- Antimicrobial Evaluation : Another study focused on the antimicrobial activity of dibenzofurans derived from lichen extracts, revealing strong activity against resistant strains of bacteria, showcasing their potential as lead compounds in drug discovery .

Eigenschaften

IUPAC Name |

dibenzofuran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMAWCXKHJSJIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70307275 | |

| Record name | Dibenzofuran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2786-05-2 | |

| Record name | 4-Dibenzofurancarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzofuran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can dibenzofuran-4-carboxylic acid be utilized in the synthesis of materials for OLEDs?

A1: this compound can be used as a starting material for the synthesis of π-extended PAHs suitable for OLED applications. [] The research demonstrates a rhodium-catalyzed annulation reaction where this compound reacts with internal alkynes. The choice of catalyst, specifically whether a cyclopentadienyl (Cp) or pentamethylcyclopentadienyl (Cp) ligand is used, dictates the reaction outcome. While [CpRhCl2]2 primarily yields isocoumarins, the non-methylated [CpRhI2]n catalyst facilitates the formation of naphthalene derivatives, ultimately leading to PAHs. [] These synthesized PAHs, with their extended π-systems, possess desirable optical properties for OLED applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.